3-(furan-2-yl)-1-phenyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, involves reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH . The corresponding O,C-diprotonated forms of the starting furan acids and esters are considered reactive electrophilic species in these transformations .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the hydration of carbon–carbon double bonds in the side chain and furane ring, in addition to the hydrophenylation . The further oligomerization proceeds through the addition of starting compounds or their hydrated derivatives, thus forming ether or ester bonds .
Scientific Research Applications
Functionalization and Cyclization Reactions
1H-pyrazole-3-carboxylic acid, a related compound, can be converted into esters, amides, and undergo cyclocondensation reactions to form pyrazolo[3,4-d]pyridazines. This demonstrates its versatility in synthesizing various derivatives, potentially including 3-(furan-2-yl)-1-phenyl-1H-pyrazole-5-carboxylic acid (Akçamur, Şener, Ipekoglu, & Kollenz, 1997).
Antimicrobial Activity of Chitosan Schiff Bases
Derivatives of 1-phenyl-3-(furan-2-yl)-1H-pyrazole, when reacted with chitosan to form Schiff bases, show antimicrobial activity against various bacteria and fungi. This suggests potential applications in antimicrobial research and development (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Synthesis of Pyrazolo[3,4-d]pyridazine Derivatives
Cyclocondensation of 1H-pyrazole-3-carboxylic acid, a related compound, leads to the formation of pyrazolo[3,4-d]pyridazine derivatives. These derivatives could be explored for their potential applications in various fields of chemistry and pharmacology (Şener, Şener, Bildmci, Kasımoğulları, & Akçamur, 2002).
Theoretical Calculations of Derivatives
Theoretical calculations suggest that derivatives of 1H-pyrazole-3-carboxylic acid, which is structurally related, can have significant applications in the study of their electronic structures, potentially useful in materials science and molecular modeling (Yıldırım & Kandemirli, 2005).
Crystal Structure Studies
Structural studies of derivatives containing the furan-2-yl and 1H-pyrazole moieties can provide insights into stereochemical behaviors, useful in the design of novel compounds for various applications (Borisova et al., 2016).
Catalytic Synthesis and Antioxidant Agents
Derivatives of 1H-pyrazole with furan-2-carbonyl groups have been synthesized and found to have potent antioxidant activities. This indicates their potential use in developing new antioxidant agents (Prabakaran, Manivarman, & Bharanidharan, 2021).
Safety and Hazards
The safety data sheet of a similar compound, (E)-3-(furan-2-yl)acrylic acid, suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
The future directions for the research and development of such compounds could involve exploring their potential applications in various fields. For instance, biomass-derived furans are considered platform chemicals and are widely used for the synthesis of many fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others .
Mechanism of Action
Target of Action
It’s worth noting that heterocyclic compounds with a nitrogen atom in the ring, such as pyrazoles, have been found to play a crucial role in drug design . They have shown many pharmacological properties, including anticonvulsant, antioxidant, antibacterial, fungicidal, antiviral, anti-inflammatory, antidepressant, anti-tubercular, anticancer, and antipyretic activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antiviral effects .
properties
IUPAC Name |
5-(furan-2-yl)-2-phenylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c17-14(18)12-9-11(13-7-4-8-19-13)15-16(12)10-5-2-1-3-6-10/h1-9H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQPNNSSTWGYPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CO3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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